molecular formula C32H17AlN8O B2558498 Aluminum phthalocyanine hydroxide CAS No. 15554-15-1

Aluminum phthalocyanine hydroxide

Cat. No.: B2558498
CAS No.: 15554-15-1
M. Wt: 556.5 g/mol
InChI Key: QMBKZWHVFIDIRL-UHFFFAOYSA-M
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Description

Aluminum phthalocyanine hydroxide is a metal phthalocyanine compound with the chemical formula C32H17AlN8O. It is a derivative of phthalocyanine, a macrocyclic compound that consists of four isoindole units linked by nitrogen atoms to form a conjugated ring system. The central aluminum ion is coordinated to the nitrogen atoms of the phthalocyanine ring and a hydroxide group. This compound is known for its remarkable chemical, mechanical, and thermal stability, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aluminum phthalocyanine hydroxide can be synthesized through several methods. One common approach involves the reaction of phthalonitrile with aluminum chloride in the presence of a base, followed by hydrolysis to introduce the hydroxide group. The reaction typically occurs under high-temperature conditions and requires a solvent such as dimethylformamide (DMF) or nitrobenzene.

Industrial Production Methods

In industrial settings, this compound is often produced using large-scale chemical reactors. The process involves the controlled addition of reactants and careful monitoring of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Aluminum phthalocyanine hydroxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum phthalocyanine oxide.

    Reduction: It can be reduced to form aluminum phthalocyanine.

    Substitution: The hydroxide group can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides) are employed.

Major Products Formed

    Oxidation: Aluminum phthalocyanine oxide.

    Reduction: Aluminum phthalocyanine.

    Substitution: Various substituted aluminum phthalocyanine derivatives.

Scientific Research Applications

Aluminum phthalocyanine hydroxide has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in organic synthesis and as a precursor for other phthalocyanine derivatives.

    Biology: Employed in photodynamic therapy for cancer treatment due to its photosensitizing properties.

    Medicine: Investigated for its potential in antimicrobial and antiviral therapies.

    Industry: Utilized in the production of dyes, pigments, and electronic materials.

Mechanism of Action

The mechanism of action of aluminum phthalocyanine hydroxide involves its ability to generate reactive oxygen species (ROS) upon exposure to light. These ROS can induce oxidative damage to cellular components, leading to cell death. This property is particularly useful in photodynamic therapy, where the compound targets cancer cells and destroys them upon light activation.

Comparison with Similar Compounds

Similar Compounds

  • Zinc phthalocyanine
  • Copper phthalocyanine
  • Iron phthalocyanine
  • Magnesium phthalocyanine

Uniqueness

Aluminum phthalocyanine hydroxide is unique due to its specific coordination of the aluminum ion with a hydroxide group, which imparts distinct chemical and photophysical properties. Compared to other metal phthalocyanines, it exhibits higher stability and efficiency in generating reactive oxygen species, making it particularly effective in photodynamic therapy applications.

Properties

CAS No.

15554-15-1

Molecular Formula

C32H17AlN8O

Molecular Weight

556.5 g/mol

IUPAC Name

aluminum;2,11,20,37,38,39-hexaza-29,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28(38),30(37),31,33,35-nonadecaene;hydroxide

InChI

InChI=1S/C32H16N8.Al.H2O/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H2/q-2;+3;/p-1

InChI Key

QMBKZWHVFIDIRL-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Al]N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19.O

Canonical SMILES

C1=CC=C2C(=C1)C3=NC2=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)[N-]3.[OH-].[Al+3]

solubility

not available

Origin of Product

United States

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